

Ascomycin (FK520) chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ascomycin

Cat. No.: B7888174

[Get Quote](#)

Ascomycin (FK520): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascomycin, also known as FK520, is a macrolide antibiotic produced by the fermentation of the soil bacterium *Streptomyces hygroscopicus*.^{[1][2]} It is a close structural analog of tacrolimus (FK506), differing by the substitution of an ethyl group for an allyl group at position C21.^[2] **Ascomycin** exhibits potent immunosuppressive, antifungal, and neuroregenerative properties, making it a molecule of significant interest in drug development.^[3] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Ascomycin**, complete with experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Properties

Ascomycin is a 23-membered macrolide lactone.^[4] Its complex structure is a result of a sophisticated biosynthetic pathway in *Streptomyces hygroscopicus*.^[5] The key physicochemical and biological properties of **Ascomycin** are summarized in the tables below.

Physicochemical Properties of Ascomycin (FK520)

Property	Value	Reference(s)
Molecular Formula	C43H69NO12	[5]
Molecular Weight	792.01 g/mol	[3]
CAS Number	104987-12-4	[3]
Appearance	White to off-white powder	[2]
Solubility	Soluble in DMSO (≥ 39 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL).	[1][3][6]
Storage	Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within 3 months.	[7]

Biological Activity of Ascomycin (FK520)

Activity	IC50 Value	Target/Assay	Reference(s)
Immunosuppression	0.55 nM	Mouse Mixed Lymphocyte Reaction (MLR)	[3]
Calcineurin Inhibition	49 nM	Calcineurin phosphatase activity assay	[1][8]
Antifungal Activity	Varies by species	-	
Antimalarial Activity	Varies by parasite strain	-	

Mechanism of Action: Inhibition of Calcineurin Signaling

Ascomycin exerts its immunosuppressive effects primarily through the inhibition of the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin (also known as protein phosphatase 2B).[3][9] The mechanism involves the formation of a high-affinity complex with the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[4] This **Ascomycin**-FKBP12 complex then binds to calcineurin, sterically blocking its active site and preventing it from dephosphorylating its substrates.[10]

A key substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT).[4] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT, allowing its translocation from the cytoplasm to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, including interleukin-2 (IL-2), which is crucial for T-cell proliferation and the propagation of the immune response. By inhibiting calcineurin, **Ascomycin** prevents NFAT dephosphorylation and nuclear translocation, thereby suppressing cytokine gene expression and T-cell activation.[4]

Ascomycin's mechanism of action in T-lymphocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Ascomycin**.

Isolation and Purification of **Ascomycin** from *Streptomyces hygroscopicus* Fermentation Broth

This protocol describes a general procedure for the extraction and purification of **Ascomycin** from a fermentation culture.

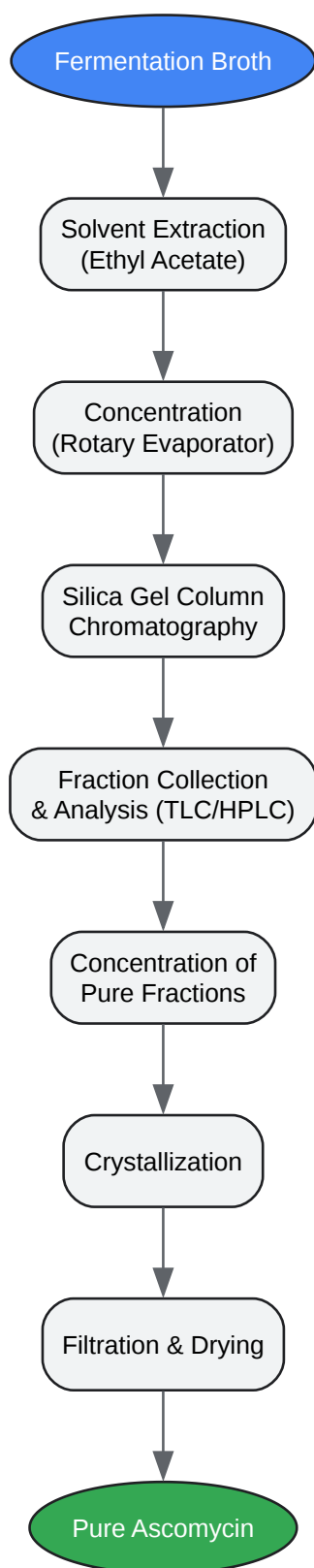
Materials:

- *Streptomyces hygroscopicus* fermentation broth
- Ethyl acetate
- Methanol
- n-Hexane

- Silica gel (for column chromatography)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the supernatant. b. Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate. This can be repeated 2-3 times for complete extraction. c. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[\[11\]](#)
- Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate). b. Load the dissolved extract onto a silica gel column pre-equilibrated with n-hexane. c. Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane. d. Collect fractions and analyze them for the presence of **Ascomycin** using Thin Layer Chromatography (TLC) or HPLC. e. Pool the fractions containing pure **Ascomycin** and concentrate using a rotary evaporator.
- Crystallization: a. Dissolve the purified **Ascomycin** from the previous step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate). b. Slowly add a solvent in which **Ascomycin** is poorly soluble (e.g., n-hexane or water) until the solution becomes slightly turbid. c. Allow the solution to cool slowly to room temperature, and then at 4°C to facilitate crystallization. d. Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
- Purity Analysis: a. Assess the purity of the final product using HPLC. A typical mobile phase consists of a mixture of acetonitrile and water, with UV detection at approximately 210 nm.[\[9\]](#)



[Click to download full resolution via product page](#)

General workflow for **Ascomycin** purification.

In Vitro Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a standard method to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- Mitomycin C or irradiation source
- **Ascomycin** (FK520) stock solution in DMSO
- 96-well round-bottom culture plates
- [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
- Scintillation counter or plate reader

Procedure:

- Cell Preparation: a. Isolate PBMCs from the blood of two unrelated donors using Ficoll-Paque density gradient centrifugation. b. Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. c. Inactivate the stimulator cells to prevent their proliferation by treating them with mitomycin C (50 µg/mL) for 30 minutes at 37°C or by irradiation (e.g., 30 Gy). Wash the cells three times with RPMI-1640 medium to remove any residual mitomycin C.
- Assay Setup: a. In a 96-well plate, add 1 x 10⁵ responder cells per well. b. Add 1 x 10⁵ inactivated stimulator cells to the wells containing responder cells. c. Prepare serial dilutions of **Ascomycin** in culture medium and add them to the appropriate wells. Include a vehicle control (DMSO) and a positive control (no drug). d. Bring the final volume in each well to 200 µL with culture medium.

- Incubation and Proliferation Measurement: a. Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂. b. On day 5, pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18-24 hours. c. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. d. Alternatively, use a non-radioactive proliferation assay according to the manufacturer's instructions.
- Data Analysis: a. Calculate the percentage of inhibition of proliferation for each **Ascomycin** concentration compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **Ascomycin** concentration and fitting the data to a sigmoidal dose-response curve.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of **Ascomycin** to inhibit the enzymatic activity of calcineurin.

Materials:

- Purified recombinant calcineurin
- Recombinant FKBP12
- Calmodulin
- RII phosphopeptide substrate
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, 0.1 mg/mL BSA)
- **Ascomycin** (FK520) stock solution in DMSO
- Malachite green phosphate detection solution
- 96-well flat-bottom plate
- Plate reader

Procedure:

- **Reaction Setup:** a. In a 96-well plate, prepare a reaction mixture containing assay buffer, calcineurin, FKBP12, and calmodulin. b. Add serial dilutions of **Ascomycin** or vehicle control (DMSO) to the wells. c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the formation of the **Ascomycin**-FKBP12-calcineurin complex.
- **Enzymatic Reaction:** a. Initiate the reaction by adding the RII phosphopeptide substrate to each well. b. Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
- **Phosphate Detection:** a. Stop the reaction by adding the malachite green solution, which forms a colored complex with the free phosphate released from the substrate. b. After a color development period (e.g., 15-20 minutes), measure the absorbance at a wavelength of approximately 620-650 nm using a plate reader.
- **Data Analysis:** a. Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released in each well. b. Calculate the percentage of inhibition of calcineurin activity for each **Ascomycin** concentration. c. Determine the IC₅₀ value as described for the MLR assay.

In Vivo Immunosuppressive Activity: Rat Skin Allograft Model

This model assesses the ability of **Ascomycin** to prevent the rejection of transplanted skin from a genetically different donor.

Materials:

- Inbred rat strains (e.g., Lewis and Brown Norway rats as donor and recipient, respectively)
- Surgical instruments
- Anesthesia
- **Ascomycin** (FK520) formulated for in vivo administration
- Bandaging materials

Procedure:

- **Surgical Procedure:** a. Anesthetize both the donor and recipient rats. b. Prepare a graft bed on the dorsal thorax of the recipient rat by excising a section of full-thickness skin (e.g., 1x1 cm). c. Harvest a full-thickness skin graft of the same size from the donor rat and place it onto the graft bed of the recipient. d. Suture the graft in place and cover it with a protective bandage.
- **Drug Administration:** a. Administer **Ascomycin** to the recipient rats daily, starting on the day of transplantation, via a suitable route (e.g., intraperitoneal or subcutaneous injection). A typical dose range to explore would be 0.1 to 10 mg/kg/day.[3] b. Include a control group that receives only the vehicle.
- **Graft Survival Assessment:** a. Monitor the grafts daily for signs of rejection, which include erythema, edema, hemorrhage, and necrosis. b. Consider the graft rejected when more than 80-90% of the graft tissue shows signs of necrosis. c. Record the day of rejection for each animal.
- **Data Analysis:** a. Calculate the mean survival time (MST) of the grafts for each treatment group. b. Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the graft survival between the **Ascomycin**-treated and control groups.

Conclusion

Ascomycin (FK520) is a potent immunosuppressive agent with a well-defined mechanism of action involving the inhibition of the calcineurin-NFAT signaling pathway. Its diverse biological activities continue to make it a valuable tool for researchers in immunology, pharmacology, and drug development. The information and protocols provided in this technical guide are intended to facilitate further investigation into the therapeutic potential of this remarkable natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106008553A - Purifying method of ascomycin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007029082A2 - An improved fermentation process for preparing ascomycin - Google Patents [patents.google.com]
- 4. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Cellular Calcineurin Phosphatase Activity Assay Kit | Abcam [abcam.com]
- 7. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 8. CN102408435A - A method for purifying ascomycin from streptomyces fermentation broth - Google Patents [patents.google.com]
- 9. ijpsr.com [ijpsr.com]
- 10. NMR studies of an FK-506 analogue, [U-13C]ascomycin, bound to FKBP: conformation and regions of ascomycin involved in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ascomycin (FK520) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7888174#ascomycin-fk520-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com